molecular formula C15H10N2O4 B3023041 2-(4-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 328549-49-1

2-(4-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No. B3023041
CAS RN: 328549-49-1
M. Wt: 282.25 g/mol
InChI Key: REPCDKMKCSWYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MPI-0479605 and belongs to the family of isoindoline-1,3-dione derivatives. The aim of

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid involves the inhibition of specific enzymes that are involved in the regulation of various cellular processes. This compound has been shown to inhibit the activity of the enzyme PAK4, which is involved in the development of cancer and other diseases. In addition, it has been found to inhibit the activity of the enzyme IKK, which is involved in the regulation of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. In addition, it has been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid in lab experiments include its high potency, specificity, and selectivity. It has been shown to have minimal toxicity and to be well-tolerated in animal studies. However, the limitations of using this compound in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for the research of 2-(4-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid. These include the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of various diseases, and the exploration of its mechanism of action in more detail. In addition, further studies are needed to evaluate the safety and efficacy of this compound in humans.

Scientific Research Applications

2-(4-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. In addition, it has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer and other diseases.

properties

IUPAC Name

2-(4-methylpyridin-2-yl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c1-8-4-5-16-12(6-8)17-13(18)10-3-2-9(15(20)21)7-11(10)14(17)19/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPCDKMKCSWYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350038
Record name 2-(4-Methylpyridin-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

328549-49-1
Record name 2-(4-Methylpyridin-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(4-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(4-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(4-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid
Reactant of Route 6
2-(4-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.